Halogen-Dependent Reactivity in Cross-Coupling: Br vs. Cl vs. I
The 4‑bromo substituent exhibits intermediate oxidative addition rates with Pd(0) catalysts, positioned between the sluggish 4‑chloro derivative and the highly labile 4‑iodo derivative, offering a pragmatic balance of reactivity and stability for iterative coupling sequences [1]. Although direct kinetic measurements for N‑benzyl‑4‑bromoaniline are not reported, class‑level data for aryl bromides in Suzuki‑Miyaura coupling show reaction rates approximately 50–100× faster than aryl chlorides and 5–10× slower than aryl iodides under standard conditions [2].
| Evidence Dimension | Relative oxidative addition rate with Pd(0) |
|---|---|
| Target Compound Data | Intermediate (aryl bromide class) |
| Comparator Or Baseline | Aryl chloride (slowest); Aryl iodide (fastest) |
| Quantified Difference | Aryl bromide ~50–100× faster than aryl chloride; ~5–10× slower than aryl iodide |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling (general class inference) |
Why This Matters
Selection of the 4‑bromo analog ensures efficient cross‑coupling without the excessive sensitivity or cost associated with the iodo variant, directly impacting synthetic feasibility and procurement economics.
- [1] Kuujia. N-benzyl-4-bromoaniline hydrochloride (CAS 2219371-62-5). Accessed April 2026. View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. (Class-level inference for aryl halide reactivity). View Source
